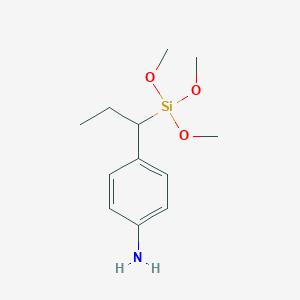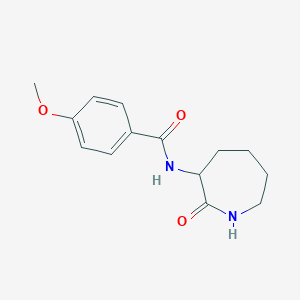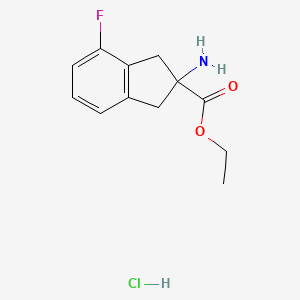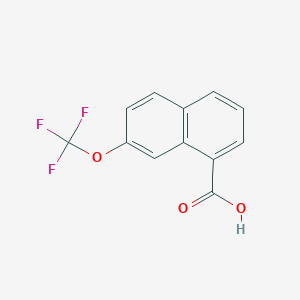
4-(1-(Trimethoxysilyl)propyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-(Trimethoxysilyl)propyl)aniline, also known as N-[3-(Trimethoxysilyl)propyl]aniline, is an organosilane compound with the molecular formula C12H21NO3Si. This compound is characterized by the presence of a trimethoxysilyl group attached to a propyl chain, which is further connected to an aniline moiety. It is commonly used as a silane coupling agent and has applications in various fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(Trimethoxysilyl)propyl)aniline typically involves the reaction of aniline with 3-chloropropyltrimethoxysilane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as column chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
4-(1-(Trimethoxysilyl)propyl)aniline undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Condensation: Often facilitated by heating and the presence of a catalyst such as hydrochloric acid.
Substitution: Common reagents include halogens, nitro compounds, and sulfonic acids
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds.
Substitution: Formation of substituted aniline derivatives
Scientific Research Applications
4-(1-(Trimethoxysilyl)propyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a silane coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the functionalization of biomolecules and surfaces for biosensing applications.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of 4-(1-(Trimethoxysilyl)propyl)aniline involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process enhances the adhesion between different materials by forming strong covalent bonds. The aniline moiety can also participate in various chemical reactions, contributing to the compound’s versatility .
Comparison with Similar Compounds
4-(1-(Trimethoxysilyl)propyl)aniline can be compared with other similar compounds such as:
3-(Trimethoxysilyl)propyl methacrylate: Used in similar applications but contains a methacrylate group instead of an aniline moiety.
3-(Trimethoxysilyl)propyl urea: Contains a urea group and is used in different applications such as surface modification.
3-(Trimethoxysilyl)propyl acrylate: Contains an acrylate group and is used in polymer synthesis.
The uniqueness of this compound lies in its aniline moiety, which allows for additional chemical modifications and applications in various fields .
Properties
CAS No. |
923568-37-0 |
|---|---|
Molecular Formula |
C12H21NO3Si |
Molecular Weight |
255.38 g/mol |
IUPAC Name |
4-(1-trimethoxysilylpropyl)aniline |
InChI |
InChI=1S/C12H21NO3Si/c1-5-12(17(14-2,15-3)16-4)10-6-8-11(13)9-7-10/h6-9,12H,5,13H2,1-4H3 |
InChI Key |
GXPSVCDQUGCMTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)N)[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5,7-Dichloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11859240.png)

![6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11859252.png)






![4-[(4-Methylphenyl)sulfanyl]quinazoline](/img/structure/B11859320.png)



![N'-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide](/img/structure/B11859332.png)
